
1,2,3,4-Tetrahydro-8-phenylisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds have garnered significant attention due to their diverse biological activities against various pathogens and neurodegenerative disorders .
Métodos De Preparación
The synthesis of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the construction of the tetrahydroisoquinoline core scaffold. Common synthetic strategies include:
Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine derivative with a halogenated acyl chloride, followed by reduction to yield the tetrahydroisoquinoline core.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: It serves as a model compound for studying the biological activities of isoquinoline alkaloids.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism or interact with neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can be compared with other similar compounds, such as:
1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the chloride ion.
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride: This compound has an additional benzyl group, which may alter its biological activity and chemical properties.
The uniqueness of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride lies in its specific substitution pattern and the presence of the chloride ion, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
69381-56-2 |
|---|---|
Fórmula molecular |
C15H16ClN |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14;/h1-8,16H,9-11H2;1H |
Clave InChI |
UBWORYSYGGHDHN-UHFFFAOYSA-N |
SMILES canónico |
C1C[NH2+]CC2=C1C=CC=C2C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


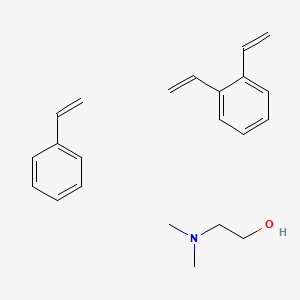
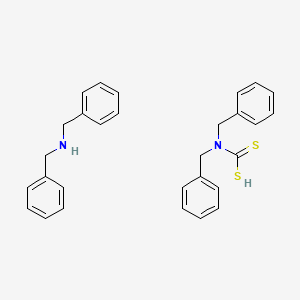
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
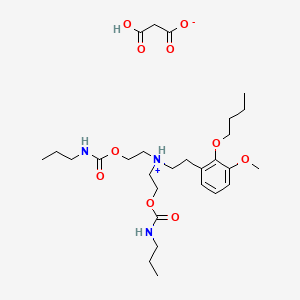
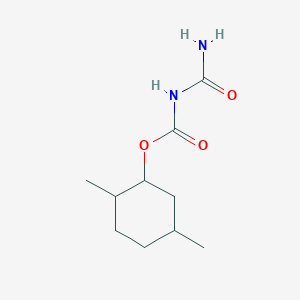


![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)



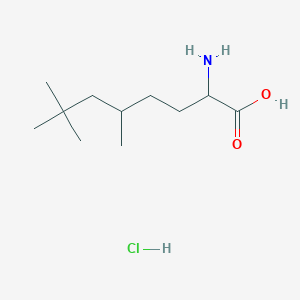

![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
